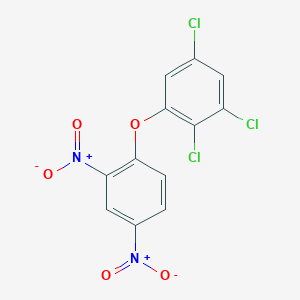
1,2,5-Trichloro-3-(2,4-dinitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trichloro-3-(2,4-dinitrophenoxy)benzene is a synthetic organic compound characterized by the presence of three chlorine atoms and a dinitrophenoxy group attached to a benzene ring. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,2,5-Trichloro-3-(2,4-dinitrophenoxy)benzene typically involves the reaction of 1,2,5-trichlorobenzene with 2,4-dinitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often incorporating advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
1,2,5-Trichloro-3-(2,4-dinitrophenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas, palladium on carbon), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,5-Trichloro-3-(2,4-dinitrophenoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,2,5-Trichloro-3-(2,4-dinitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. Additionally, the chlorine atoms and phenoxy group contribute to its overall reactivity and ability to interact with various biological molecules .
Comparison with Similar Compounds
1,2,5-Trichloro-3-(2,4-dinitrophenoxy)benzene can be compared with other similar compounds, such as:
1,2,3-Trichlorobenzene: Similar in structure but lacks the dinitrophenoxy group, resulting in different chemical and biological properties.
1,2,4,5-Tetrachloro-3-nitrobenzene: Contains an additional chlorine atom and a nitro group, used as a standard for quantitative analysis by nuclear magnetic resonance.
1,3,5-Trichloro-2-(4-nitrophenoxy)benzene: Another related compound with different substitution patterns, leading to variations in reactivity and applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
61567-90-6 |
|---|---|
Molecular Formula |
C12H5Cl3N2O5 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1,2,5-trichloro-3-(2,4-dinitrophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl3N2O5/c13-6-3-8(14)12(15)11(4-6)22-10-2-1-7(16(18)19)5-9(10)17(20)21/h1-5H |
InChI Key |
GMIQUZRKWWLBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


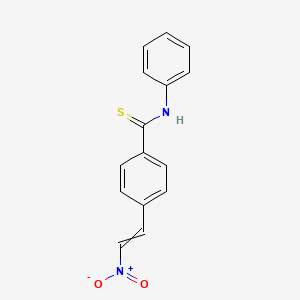
![1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14568198.png)
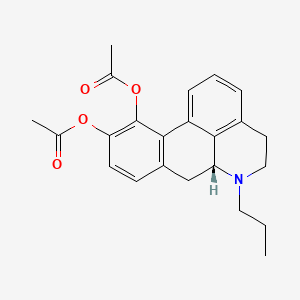

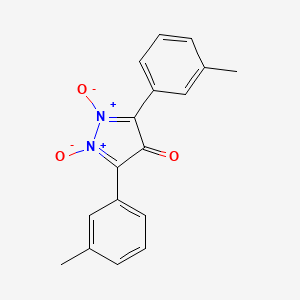
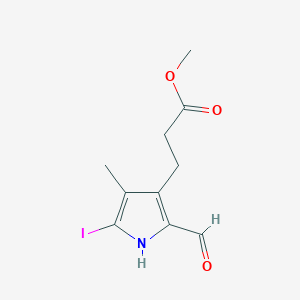
![2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B14568223.png)
![2,4,7,9-Tetraphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione](/img/structure/B14568227.png)
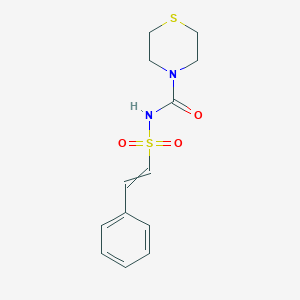
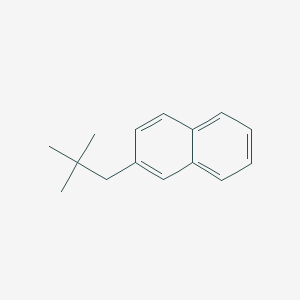
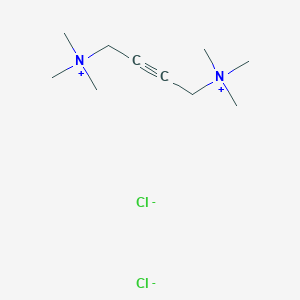
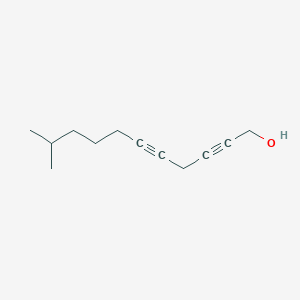
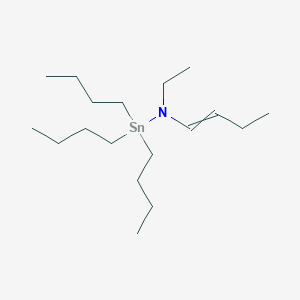
![2-Phenyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14568255.png)
